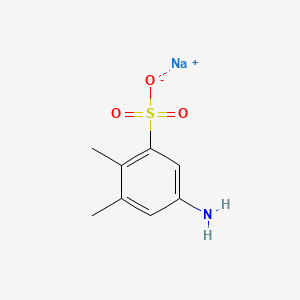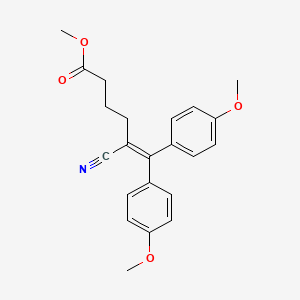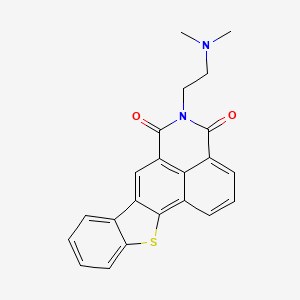
Sodium 5-amino-o-xylene-3-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-amino-o-xylene-3-sulphonate is an organosulfur compound with the molecular formula C8H10NNaO3S. It is a sodium salt derivative of 5-amino-o-xylene-3-sulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-o-xylene-3-sulphonate typically involves the sulfonation of 5-amino-o-xylene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The process involves heating the reactants under controlled conditions to achieve the desired sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.
化学反应分析
Types of Reactions: Sodium 5-amino-o-xylene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Alkylated or acylated amino derivatives.
科学研究应用
Sodium 5-amino-o-xylene-3-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organosulfur compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of dyes, pigments, and surfactants.
作用机制
The mechanism of action of sodium 5-amino-o-xylene-3-sulphonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, altering their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
- Sodium 5-amino-o-xylene-4-sulphonate
- Sodium 5-amino-m-xylene-3-sulphonate
- Sodium 5-amino-p-xylene-3-sulphonate
Comparison: Sodium 5-amino-o-xylene-3-sulphonate is unique due to its specific substitution pattern on the xylene ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
94159-54-3 |
|---|---|
分子式 |
C8H10NNaO3S |
分子量 |
223.23 g/mol |
IUPAC 名称 |
sodium;5-amino-2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-7(9)4-8(6(5)2)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI 键 |
RZPNIEXEVYHEQR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















